Cyano(fluoro)acetic acid
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Overview
Description
Cyano(fluoro)acetic acid is an organic compound that contains both a nitrile (−C≡N) and a carboxylic acid functional group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyano(fluoro)acetic acid can be synthesized through several methods. One common method involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method is electrosynthesis, which involves the cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile .
Industrial Production Methods
In industrial settings, this compound is often produced by the neutralization and cyanidation of chloroacetic acid with sodium hydroxide, followed by extraction with ester solvents and vacuum evaporation to obtain high-purity solid cyanoacetic acid .
Chemical Reactions Analysis
Types of Reactions
Cyano(fluoro)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The nitrile group can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, chloroacetate salts, and various catalysts. Reaction conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include ethyl cyanoacetate, which is used in the production of superglue, and other derivatives that serve as intermediates in the synthesis of pharmaceuticals and other chemicals .
Scientific Research Applications
Cyano(fluoro)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyano(fluoro)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes or interact with nucleic acids, leading to various biochemical effects . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid: Similar in structure but lacks the fluoro group.
Ethyl cyanoacetate: An ester derivative used in the production of superglue.
Cyanoacetamide: Another derivative with different functional groups.
Uniqueness
Cyano(fluoro)acetic acid is unique due to the presence of both the nitrile and fluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .
Properties
IUPAC Name |
2-cyano-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FNO2/c4-2(1-5)3(6)7/h2H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRXQYNGXSBLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604340 |
Source
|
Record name | Cyano(fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-74-9 |
Source
|
Record name | Cyano(fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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